Ecopipam hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ecopipam Hydrochloride is a selective dopamine D1 and D5 receptor antagonist. It is an investigational drug primarily being developed for the treatment of neurological and psychiatric disorders such as Tourette’s syndrome, Lesch-Nyhan syndrome, speech disorders, and restless legs syndrome . The compound is taken orally and has shown promise in clinical trials for reducing symptoms associated with these conditions .
Preparation Methods
The synthesis of Ecopipam Hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves:
Step 1: Formation of the core benzo[d]naphtho[2,1-b]azepine structure.
Step 2: Introduction of the chlorine atom at the 3-position.
Step 3: Hydroxylation at the 2-position.
Step 4: Methylation of the nitrogen atom.
Industrial production methods focus on optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Ecopipam Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ecopipam Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study dopamine receptor antagonism.
Biology: Investigated for its effects on dopamine-related pathways in the brain.
Industry: Potential applications in the development of new therapeutic agents targeting dopamine receptors.
Mechanism of Action
Ecopipam Hydrochloride exerts its effects by selectively antagonizing dopamine D1 and D5 receptors. By blocking these receptors, it modulates dopamine signaling in the brain, which is implicated in various neurological and psychiatric disorders . The compound crosses the blood-brain barrier and substantially occupies brain dopamine receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Ecopipam Hydrochloride is unique in its selective antagonism of dopamine D1 and D5 receptors. Similar compounds include:
SCH-23390: Another selective dopamine D1 receptor antagonist.
SKF-38393: A selective dopamine D1 receptor agonist.
Fenoldopam: A selective dopamine D1 receptor agonist used clinically for its vasodilatory effects.
Compared to these compounds, this compound has shown a distinct profile in clinical trials, particularly in its potential to treat neurological disorders without causing significant extrapyramidal side effects .
Biological Activity
Ecopipam hydrochloride is a selective dopamine D1 and D5 receptor antagonist under investigation for various neurological and psychiatric conditions, including Tourette syndrome, Lesch-Nyhan syndrome, and childhood-onset fluency disorder (stuttering). This article delves into its biological activity, pharmacological properties, clinical trial findings, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C19H20ClNO
- CAS Registry Number : 112108-01-7
- Molecular Weight : 313.83 g/mol
Ecopipam acts primarily by antagonizing dopamine D1 receptors, which are implicated in the modulation of motor control and behavior. Unlike traditional antipsychotics that target D2 receptors, ecopipam's selective action minimizes extrapyramidal side effects commonly associated with these medications. This selectivity is significant for treating conditions like Tourette syndrome, where dopamine dysregulation plays a critical role .
Efficacy in Clinical Trials
-
Tourette Syndrome :
- A Phase 2b randomized controlled trial demonstrated that ecopipam significantly reduced tic severity compared to placebo over 12 weeks. The mean change in the Yale Global Tic Severity Score was notably greater in the ecopipam group (n=76) than in the placebo group (n=77), with a least squares mean difference of -3.44 (P = .01) .
- Common adverse effects included headache (15.8%), insomnia (14.5%), fatigue (7.9%), and somnolence (7.9%)—but no significant metabolic changes were observed, differentiating it from other antipsychotic treatments .
- Lesch-Nyhan Syndrome and Other Disorders :
Long-Term Safety Studies
Ongoing studies aim to assess the long-term safety and tolerability of ecopipam in various populations, including children and adolescents with Tourette syndrome. These trials typically involve a titration phase to establish an effective dose followed by maintenance periods to monitor ongoing efficacy and side effects .
Data Summary Table
Study Title | Condition | Phase | Participants | Key Findings |
---|---|---|---|---|
Ecopipam for Tourette Syndrome | Tourette Syndrome | Phase 2b | 153 | Significant reduction in tic severity; low risk of metabolic side effects |
Long-term Safety Study of Ecopipam | Tourette Syndrome | Phase 3 | 150 | Evaluating safety over 24 months; ongoing assessments for adverse events |
Ecopipam for Lesch-Nyhan Syndrome | Lesch-Nyhan Syndrome | Ongoing | TBD | Investigating behavioral improvements and side effect profile |
Case Studies and Observational Findings
In addition to controlled trials, several case studies have highlighted the practical implications of using ecopipam for managing Tourette syndrome and related disorders:
- A case involving a pediatric patient with severe Tourette syndrome reported significant tic reduction after initiating treatment with ecopipam, alongside improved quality of life measures.
- Another observational study noted that patients transitioning from D2 receptor antagonists to ecopipam experienced fewer movement-related side effects while maintaining tic control.
Properties
CAS No. |
190133-94-9 |
---|---|
Molecular Formula |
C19H21Cl2NO |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrochloride |
InChI |
InChI=1S/C19H20ClNO.ClH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 |
InChI Key |
APFMVAHRFWBCDG-JUOYHRLASA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl |
Key on ui other cas no. |
190133-94-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.